molecular formula C9H9Cl2N3O2 B2464661 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride CAS No. 2413886-67-4

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2464661
CAS No.: 2413886-67-4
M. Wt: 262.09
InChI Key: YZFJETWDYQQOGS-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2413886-67-4 . It has a molecular weight of 262.09 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H, (H,11,12) (H,13,14);2*1H . This indicates that the compound has a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom).


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 262.09 .

Scientific Research Applications

Synthesis and Characterization

A study by Ge et al. (2014) focused on the synthesis and characterization of novel derivatives of pyrazole, which included compounds related to "5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride." These compounds were analyzed using various spectroscopic methods, revealing insights into their optical properties (Ge et al., 2014).

Crystal Structure and Computational Study

Research by Shen et al. (2012) involved the synthesis and crystal structure analysis of pyrazole derivatives. Their study included computational work to understand the molecular structure and properties of these compounds, which are closely related to the chemical structure of interest (Shen et al., 2012).

Functionalization Reactions

A study conducted by Yıldırım et al. (2005) explored the functionalization reactions of pyrazole carboxylic acid. The research provided insights into the reaction mechanisms and the structures of the synthesized compounds (Yıldırım et al., 2005).

Synthesis of Condensed Pyrazoles

Arbačiauskienė et al. (2011) focused on the synthesis of condensed pyrazoles using pyrazole carboxylates. This work highlights the potential for creating complex molecular structures from simple pyrazole derivatives (Arbačiauskienė et al., 2011).

Divergent Cyclizations

Smyth et al. (2007) investigated the cyclization reactions of amino carbamoyl pyrazoles. This study demonstrated the sensitivity of cyclization outcomes to various reaction conditions, providing a deeper understanding of the chemistry of pyrazole derivatives (Smyth et al., 2007).

Antiviral Activity

Bernardino et al. (2007) explored the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives and their antiviral activity. This research indicates the potential of pyrazole derivatives in developing antiviral agents (Bernardino et al., 2007).

Metal-Organic Frameworks

Qiao et al. (2021) synthesized novel complexes based on pyrazole-3-carboxylic acid methyl ester derivatives, demonstrating their potential in creating metal-organic frameworks with anti-cancer activity (Qiao et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Given the versatility of pyrazole derivatives in various fields of science, future research could focus on synthesizing structurally diverse derivatives of this compound and exploring their potential applications. This could involve the development of new synthetic methods, the investigation of their biological activities, and the exploration of their physical-chemical properties .

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJFALOCXELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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